6-(Oxolan-2-yl)pyridazine-3-carboxylic acid

Lipophilicity LogP Aqueous solubility

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid (CAS 2580209-64-7) is a differentiated heterocyclic building block featuring a saturated oxolane ring at the 6-position and a free carboxylate handle for amide coupling. Its predicted logP of -1.32 and TPSA of 72 Ų deliver markedly superior aqueous solubility versus 6-phenyl (logP 1.84) and 6-methyl (logP 0.48) analogs, making it the preferred choice for SPR fragment screening at mM concentrations. This scaffold is explicitly aligned with SMARCA2/4 bromodomain-targeted degrader patents (e.g., WO 2022/029617 A1) where polar heterocyclic substituents are claimed for optimal engagement. The metabolically stable oxolane group reduces oxidative liability compared to chloro- and phenyl-substituted pyridazines, ensuring reliable performance in PROTAC linker conjugation and cellular profiling workflows.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 2580209-64-7
Cat. No. B2927236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Oxolan-2-yl)pyridazine-3-carboxylic acid
CAS2580209-64-7
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESC1CC(OC1)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C9H10N2O3/c12-9(13)7-4-3-6(10-11-7)8-2-1-5-14-8/h3-4,8H,1-2,5H2,(H,12,13)
InChIKeyFEHIOANYDZCEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid (CAS 2580209-64-7): A Structurally Differentiated Pyridazine Building Block for Targeted Library Synthesis


6-(Oxolan-2-yl)pyridazine-3-carboxylic acid (CAS 2580209-64-7) is a heterocyclic building block featuring a pyridazine core substituted at the 6-position with a tetrahydrofuran (oxolane) ring and at the 3-position with a carboxylic acid functional group [1]. With a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol, this compound is part of a broader class of 6-substituted pyridazine-3-carboxylic acids that have attracted interest for the construction of kinase-targeted libraries and protein degrader chimeras [2]. Its combination of a saturated oxygen heterocycle and a free carboxylate handle distinguishes it physically and electronically from commonly procured aryl- or halo-substituted pyridazine analogs.

Why 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid Cannot Be Replaced by Simple Alkyl or Aryl Pyridazine Analogs


Although 6-methyl, 6-phenyl, and 6-chloro pyridazine-3-carboxylic acids share the same pyridazine-3-carboxylic acid scaffold, their divergent lipophilicity and polar surface area profiles alter solubility, membrane permeability, and intermolecular binding characteristics in ways that cannot be overcome by post-hoc formulation changes [1][2]. The oxolan-2-yl substituent introduces a saturated oxygen heterocycle that increases hydrogen-bond acceptor count and topological polar surface area while simultaneously lowering logP, thereby shifting the compound toward a more hydrophilic, Rule-of-Five-compliant chemical space relative to its aromatic counterparts. Replacement with a methyl, phenyl, or chloro analog would therefore unpredictably alter target binding kinetics, cellular permeability, and metabolic stability in the context of lead optimization campaigns, making direct substitution inadvisable without re-optimization of the entire chemical series.

Quantitative Differentiation Evidence for 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid Versus Closest Pyridazine Analogs


LogP Reduction of ~1.8 Units Compared to 6-Methylpyridazine-3-carboxylic Acid Enhances Aqueous Solubility Potential

The chem-space database predicts a logP of -1.32 for 6-(oxolan-2-yl)pyridazine-3-carboxylic acid [1], in contrast to the 0.48 logP reported for 6-methylpyridazine-3-carboxylic acid (CAS 64210-60-2) across multiple vendor databases [2]. This difference of approximately 1.8 log units indicates that the oxolan-2-yl analog is substantially more hydrophilic, which directly impacts its aqueous solubility and its suitability for biochemical assay formats requiring high compound concentrations.

Lipophilicity LogP Aqueous solubility Drug-likeness

LogP Reduction of ~3.16 Units Compared to 6-Phenylpyridazine-3-carboxylic Acid Avoids Excessive Lipophilicity

6-Phenylpyridazine-3-carboxylic acid (CAS 103985-11-1) exhibits a predicted logP of 1.84 , which is 3.16 units higher than the -1.32 logP of 6-(oxolan-2-yl)pyridazine-3-carboxylic acid [1]. The phenyl analog falls in a lipophilicity range often associated with poor solubility, high plasma protein binding, and promiscuous off-target pharmacology, whereas the oxolan-2-yl analog resides in a more favorable hydrophilic space for lead optimization.

Lipophilicity LogP Drug-likeness Permeability

Increased Topological Polar Surface Area (72 vs. 63 Ų) Enhances Hydrogen-Bonding Capacity Relative to 6-Methyl and 6-Phenyl Analogs

6-(Oxolan-2-yl)pyridazine-3-carboxylic acid has a predicted topological polar surface area (TPSA) of 72 Ų [1], substantially higher than the 63.08 Ų shared by both 6-methylpyridazine-3-carboxylic acid and 6-phenylpyridazine-3-carboxylic acid [2]. This 9 Ų increase arises from the additional oxygen atom in the tetrahydrofuran ring, which serves as an extra hydrogen-bond acceptor and can strengthen interactions with polar protein pockets or improve aqueous solvation.

Polar surface area Hydrogen bonding Permeability Drug-likeness

Class-Level Inference: Saturated Oxolane Substituent Confers Metabolic Stability Advantage Over 6-Phenyl and 6-Chloro Analogs

While direct microsomal stability data for 6-(oxolan-2-yl)pyridazine-3-carboxylic acid have not been published, the replacement of a phenyl ring (present in 6-phenylpyridazine-3-carboxylic acid) with a saturated tetrahydrofuran ring is a well-established medicinal chemistry strategy to reduce cytochrome P450-mediated oxidative metabolism and avoid the formation of reactive arene oxide intermediates [1]. Similarly, the absence of a chlorine substituent eliminates the potential for glutathione depletion via chloroarene bioactivation pathways, as documented across multiple drug-discovery programs. This class-level metabolic advantage supports preferential selection of the oxolan-2-yl analog for lead series requiring improved in vitro-in vivo correlation.

Metabolic stability Oxolane Cytochrome P450 Lead optimization

Optimal Procurement and Application Scenarios for 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid


Building Block for 6-Substituted Pyridazine SMARCA2/4 PROTAC Degrader Libraries

Patents covering 6-substituted pyridazine compounds as SMARCA2 and SMARCA4 degraders (e.g., WO 2022/029617 A1) specifically claim heterocyclic substituents at the 6-position for optimal bromodomain engagement [1]. The oxolan-2-yl analog, with its enhanced hydrogen-bonding capacity (TPSA 72 Ų) and hydrophilic logP (-1.32), is well-matched to the polar binding pocket of the SMARCA bromodomain, offering a differentiated physiochemical starting point relative to conventional aryl-substituted pyridazine building blocks.

Aqueous-Compatible Fragment Library for SPR-Based Screening

Fragment-based screening by surface plasmon resonance (SPR) requires compounds with adequate aqueous solubility to achieve the high concentrations (typically 0.1–1 mM) needed for reliable KD determination. With a predicted logP of -1.32 [1], 6-(oxolan-2-yl)pyridazine-3-carboxylic acid is significantly more soluble than its methyl (logP 0.48) and phenyl (logP 1.84) counterparts [2], making it a preferred choice for SPR fragment libraries designed to probe polar protein surfaces or enzyme active sites.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Reduced Lipophilicity

In hit-to-lead campaigns where the initial screening hit contains a lipophilic 6-arylpyridazine-3-carboxylic acid scaffold (e.g., 6-phenyl, logP 1.84), replacement with the oxolan-2-yl analog can reduce logP by over 3 units without major changes to molecular weight [1]. This vector for lipophilicity reduction is valuable for improving developability profiles while retaining the pyridazine-3-carboxylic acid pharmacophore for target engagement.

Covalent Probe Design via Carboxylic Acid Derivatization

The free carboxylic acid at the 3-position serves as a versatile handle for amide coupling or esterification to introduce linker moieties, fluorophores, or E3 ligase ligands for PROTAC design [1]. The oxolan-2-yl group at the 6-position provides a metabolically stable, solubility-enhancing substituent that, based on class-level precedent, is less prone to oxidative metabolism than phenyl or chloro analogs, reducing the risk of linker cleavage or metabolite interference during cellular profiling.

Quote Request

Request a Quote for 6-(Oxolan-2-yl)pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.